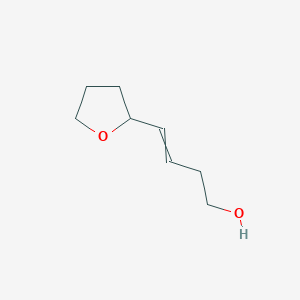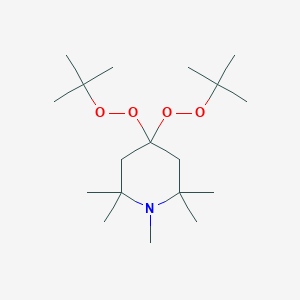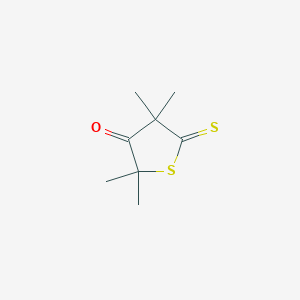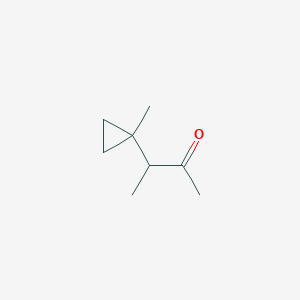
3-(1-Methylcyclopropyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclopropyl)butan-2-one is an organic compound with the molecular formula C8H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. The compound features a cyclopropyl group, which is a three-membered carbon ring, attached to the second carbon of the butanone chain. This structural arrangement imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1-Methylcyclopropyl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropylmagnesium bromide with butan-2-one in the presence of a suitable solvent like diethyl ether. This reaction proceeds via the formation of a Grignard reagent, which then adds to the carbonyl group of butan-2-one to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(1-Methylcyclopropyl)but-2-en-1-one. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Imines, hydrazones
Applications De Recherche Scientifique
3-(1-Methylcyclopropyl)butan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but lacks the additional methyl group on the cyclopropyl ring.
Butan-2-one: Lacks the cyclopropyl group, resulting in different chemical properties.
3-Methyl-2-butanone: Similar in structure but has a different arrangement of the methyl group.
Uniqueness
3-(1-Methylcyclopropyl)butan-2-one is unique due to the presence of both a cyclopropyl group and a carbonyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
80345-18-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-(1-methylcyclopropyl)butan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3 |
Clé InChI |
CDPMUTAUVYUFTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C1(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
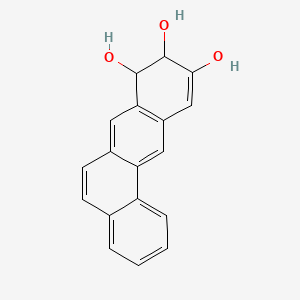
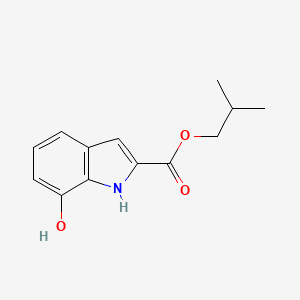
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
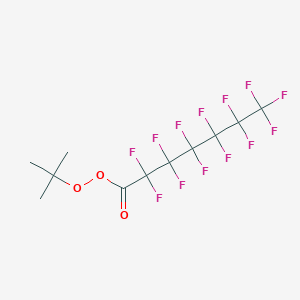
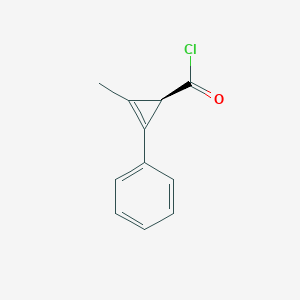


![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
